N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C15H16FNO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)21(19,20)17(10-11-18)12-13-4-2-1-3-5-13/h1-9,18H,10-12H2 |
InChI Key |
NUGNFGUSMSHGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide has been identified as a potential inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers, including pancreatic and breast cancer. Inhibitors of CA IX can enhance the efficacy of chemotherapy by modulating the tumor microenvironment.
Case Study:
A study reported that compounds targeting CA IX demonstrated promising antiproliferative effects in cancer cells under conditions of extracellular acidosis, a common feature in tumors. These compounds, including this compound, were shown to significantly reduce tumor growth in vivo when combined with standard chemotherapeutic agents like gemcitabine .
Data Table: Anticancer Activity of CA IX Inhibitors
| Compound | IC50 (µM) | Tumor Type | Reference |
|---|---|---|---|
| This compound | 10.93–25.06 | Pancreatic Cancer | |
| SLC-0111 | 12.5 | Pancreatic Cancer | |
| Compound 4e | <10 | Breast Cancer |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its effectiveness against Gram-positive and Gram-negative bacteria.
Case Study:
In vitro studies demonstrated that derivatives of benzenesulfonamides exhibited significant antimicrobial effects, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .
Data Table: Antimicrobial Activity of Benzenesulfonamides
| Compound | MIC (µM) | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | 1.27 | Staphylococcus aureus | |
| Compound N18 | 4.53 | E. coli | |
| Compound N9 | 5.85 | HCT116 (cancer cell line) |
Mechanistic Studies
Understanding the mechanism of action for this compound is critical for optimizing its therapeutic use. The compound acts primarily through inhibition of carbonic anhydrases, which play a role in regulating pH and bicarbonate levels within tumors.
Mechanism Overview:
- Carbonic Anhydrase Inhibition: By inhibiting CA IX, the compound can alter tumor acidity, potentially enhancing the effectiveness of concurrent therapies.
- Induction of Apoptosis: Studies indicate that certain derivatives induce apoptosis in cancer cells, suggesting a dual mechanism involving both metabolic modulation and direct cytotoxicity .
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro substituent and hydroxyethyl group can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
Substituent Effects on Physicochemical Properties
The substituents on the benzene ring and nitrogen atoms critically influence solubility, stability, and bioavailability. Key analogs include:
- Fluorine vs. Methyl/Amino Groups: Fluorine’s electronegativity enhances binding to target proteins (e.g., enzymes) compared to methyl or amino groups, as seen in carbonic anhydrase inhibitors .
- Benzyl vs. Smaller Alkyl Groups : The benzyl substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration relative to analogs like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .
Anticancer Potential
- CDK2 Inhibition: Compounds such as 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (IC₅₀ = 0.7 nM) demonstrate potent cyclin-dependent kinase 2 (CDK2) inhibition, attributed to the hydroxyethyl group’s hydrogen-bonding capacity . The target compound’s fluorine may further optimize kinase binding.
- Antimicrobial Activity : Sulfonamides with heteroaryl groups (e.g., pyrimidin-2-yl) show antibacterial and antifungal effects, though the benzyl group’s role in antimicrobial activity remains underexplored .
Anti-inflammatory and Analgesic Effects
Key Research Findings and Gaps
- Potency vs. Toxicity : While hydroxyethyl and fluorine substituents enhance bioactivity, their impact on toxicity (e.g., hepatotoxicity) requires further study.
Biological Activity
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₅FNO₃S
- Molecular Weight : 301.34 g/mol
The presence of the fluorine atom and the benzenesulfonamide moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folic acid synthesis. This inhibition can lead to antibacterial effects by preventing the formation of dihydrofolic acid, essential for nucleic acid synthesis in bacteria.
Antibacterial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. This compound has been studied for its efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt folic acid synthesis is a key mechanism behind its antibacterial properties .
Antitumor Activity
In vitro studies have shown that related sulfonamide compounds possess antitumor activity, particularly against solid tumors. For instance, compounds with similar structural features have demonstrated inhibition of tumor cell proliferation with IC50 values in the low micromolar range. The potential for this compound to act as an antitumor agent warrants further investigation.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against MRSA strains comparable to conventional antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Antitumor Activity
In another study focusing on sulfonamide derivatives, this compound was evaluated for its antitumor properties using various cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell cycle progression, highlighting its potential as an anticancer agent .
Comparative Activity Table
| Compound | Activity Type | IC50/MIC | Target |
|---|---|---|---|
| This compound | Antibacterial | 0.5 μg/mL | MRSA |
| Related Sulfonamide Derivative | Antitumor | 1.30 μM | HepG2 Cell Line |
| Another Sulfonamide | Antibacterial | 0.8 μg/mL | E. coli |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves sulfonylation of a benzylamine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). The hydroxyethyl group is introduced via nucleophilic substitution or coupling reactions. Reaction parameters like temperature (0–25°C), solvent polarity, and catalyst presence (e.g., DMAP) are systematically varied to maximize yield and purity .
- Validation : Intermediate products are characterized by TLC, NMR, and mass spectrometry. Final compound purity is confirmed via HPLC (>95%) .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are employed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-III visualizes molecular geometry, including torsion angles and dihedral arrangements .
- Key Metrics : Bond lengths (e.g., S–N: ~1.63 Å), angles (e.g., C–S–O: ~105°), and intermolecular hydrogen bonds (e.g., O–H···O) are analyzed to confirm stereochemistry .
Advanced Research Questions
Q. How do electronic properties (e.g., frontier orbitals) influence the compound’s reactivity and biological interactions?
- Methodology : Density-functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) map HOMO-LUMO gaps and electrostatic potential surfaces. Exact exchange terms improve accuracy for sulfonamide moieties .
- Applications : Predict regioselectivity in electrophilic substitutions (e.g., fluorobenzene ring activation) and binding affinities to enzymes like carbonic anhydrase IX .
Q. How can contradictions in crystallographic data (e.g., disorder in the hydroxyethyl group) be resolved?
- Methodology : Structure validation using PLATON or similar tools checks for missed symmetry, over-/under-parameterization, and thermal ellipsoid anomalies . Refinement strategies include partitioning disordered regions into multiple occupancy sites and applying restraints to bond distances .
- Case Study : Discrepancies in torsion angles (e.g., C–C–O–H) may arise from solvent interactions; solvent masking during refinement improves model accuracy .
Q. What advanced spectroscopic methods elucidate binding mechanisms with biological targets (e.g., kinases)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) at varying compound concentrations (nM–μM range) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (PDB IDs) and flexible side-chain sampling .
Q. How does substituent variation (e.g., fluorine vs. chlorine) impact bioactivity and metabolic stability?
- Methodology :
- Comparative SAR : Synthesize analogs (e.g., 4-chloro or 4-methyl derivatives) and assay against enzyme panels (e.g., cytochrome P450 isoforms) .
- Metabolic Profiling : LC-MS/MS identifies major metabolites in hepatocyte incubations, focusing on hydroxylation or sulfonamide cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
